6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one
CAS No.: 1092352-66-3
Cat. No.: VC0111121
Molecular Formula: C13H13N3O
Molecular Weight: 227.267
* For research use only. Not for human or veterinary use.
![6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one - 1092352-66-3](/images/no_structure.jpg)
Specification
CAS No. | 1092352-66-3 |
---|---|
Molecular Formula | C13H13N3O |
Molecular Weight | 227.267 |
IUPAC Name | 6-benzyl-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4-one |
Standard InChI | InChI=1S/C13H13N3O/c17-13-11-7-16(8-12(11)14-9-15-13)6-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,14,15,17) |
Standard InChI Key | LSTKDSGWHLTBKS-UHFFFAOYSA-N |
SMILES | C1C2=C(CN1CC3=CC=CC=C3)N=CNC2=O |
Introduction
Compound Identification and Classification
6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic organic compound containing nitrogen atoms incorporated into its ring structure. This compound belongs to the class of pyrrolo-pyrimidines, specifically those with a pyrrolo[3,4-d]pyrimidine core structure. The compound was first documented in chemical databases in January 2019 and has since been cataloged with various identifiers that facilitate its recognition in scientific literature and databases .
Identifier Type | Value |
---|---|
PubChem CID | 135743644 |
CAS Registry Number | 1092352-66-3 |
DSSTox Substance ID | DTXSID00675414 |
Wikidata | Q72506531 |
InChIKey | LSTKDSGWHLTBKS-UHFFFAOYSA-N |
Molecular Structure and Properties
Molecular Composition
The molecular structure of 6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one reveals important details about its composition and potential chemical behavior. The compound contains a pyrrolo[3,4-d]pyrimidine core with a benzyl substituent at the 6-position. This core structure consists of a pyrrole ring fused with a pyrimidine ring, creating a bicyclic heterocyclic system .
The detailed molecular composition of this compound is outlined in Table 2, providing essential information about its fundamental physical and chemical properties.
Table 2: Molecular Composition and Physical Properties
Property | Value |
---|---|
Molecular Formula | C13H13N3O |
Molecular Weight | 227.26 g/mol |
Hydrogen Bond Acceptors | Multiple (N and O atoms) |
Hydrogen Bond Donors | Present (N-H groups) |
Ring Systems | Bicyclic heterocycle plus phenyl |
Creation Date in Database | January 17, 2019 |
Last Modified in Database | March 8, 2025* |
*Note: The modification date appears to be in the future, which may indicate a database inconsistency .
Structural Representation
The molecular structure of 6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one can be represented through various chemical notation systems that provide information about the arrangement of atoms and bonds. These notations serve as standardized ways to communicate the compound's structure across different platforms and scientific contexts .
IUPAC Nomenclature
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 6-benzyl-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4-one. This systematic name provides detailed information about the compound's structure, including the core heterocyclic system and the position of the benzyl substituent .
Chemical Structure Notations
Various chemical notation systems provide different ways of representing the structure of 6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one. These notations serve diverse purposes in chemical informatics and computational chemistry. The primary structure notations for this compound are summarized in Table 3.
Table 3: Chemical Structure Notations
Notation Type | Value |
---|---|
SMILES | C1C2=C(CN1CC3=CC=CC=C3)N=CNC2=O |
InChI | InChI=1S/C13H13N3O/c17-13-11-7-16(8-12(11)14-9-15-13)6-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,14,15,17) |
InChIKey | LSTKDSGWHLTBKS-UHFFFAOYSA-N |
These notations serve as compact representations of the compound's structure, enabling computational analysis and database searching. The SMILES notation, in particular, provides a concise linear representation that captures the connectivity of atoms within the molecule .
Structural Analysis and Reactivity
Core Structure Features
The structure of 6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one contains several notable features that influence its chemical behavior and potential biological activity. The compound contains a partially saturated pyrrolo[3,4-d]pyrimidine core, which consists of a pyrrole ring fused with a pyrimidine ring. This bicyclic heterocyclic system contains multiple nitrogen atoms that can participate in hydrogen bonding and other intermolecular interactions .
A key structural feature of this compound is the presence of a carbonyl group (C=O) at the 4-position of the pyrimidine ring, creating an amide-like functionality. This carbonyl group can serve as a hydrogen bond acceptor in interactions with biological targets. Additionally, the N-H groups in the structure can function as hydrogen bond donors, further enhancing the compound's ability to engage in specific molecular interactions .
Comparison with Related Compounds
Structural comparisons with related compounds can provide insights into the potential properties and applications of 6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one. One such related compound is 6-Benzyl-6,7-dihydro-2H-pyrrolo[3,4-c]pyridazin-3(5H)-one, which shares several structural similarities but contains a pyridazine ring instead of a pyrimidine ring .
Table 4: Comparison of Structural Features with Related Compounds
Feature | 6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one | 6-Benzyl-6,7-dihydro-2H-pyrrolo[3,4-c]pyridazin-3(5H)-one |
---|---|---|
Molecular Formula | C13H13N3O | C13H13N3O |
Molecular Weight | 227.26 g/mol | 227.26 g/mol |
Core Heterocycle | Pyrrolo[3,4-d]pyrimidine | Pyrrolo[3,4-c]pyridazine |
Benzyl Position | 6-position | 6-position |
Carbonyl Position | 4-position | 3-position |
Despite having the same molecular formula and molecular weight, the different arrangement of atoms in these two compounds likely leads to distinct chemical and biological properties. The different positions of nitrogen atoms within the heterocyclic core can significantly influence the compound's electronic properties, reactivity, and potential interactions with biological targets .
Chemical Identifiers and Database Information
Alternative Names and Synonyms
6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one has been documented under various alternative names and synonyms in chemical databases. These alternative names reflect different naming conventions and may be used interchangeably in scientific literature and databases. The primary synonyms for this compound include:
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6-Benzyl-3,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one
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6-benzyl-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4-one
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3,5,6,7-tetrahydro-6-(phenylmethyl)-4H-Pyrrolo[3,4-d]pyrimidin-4-one
-
6-Benzyl-1,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one
These synonyms highlight different aspects of the compound's structure, with some emphasizing the tetrahydro nature of the pyrrolo-pyrimidine core and others focusing on the phenylmethyl (benzyl) substituent.
Database Registration Information
The compound's presence in chemical databases provides important information about its discovery, documentation, and potential research interest. 6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one was first registered in the PubChem database on January 17, 2019, indicating its relatively recent addition to public chemical databases. The most recent modification to its database entry occurred on March 8, 2025, suggesting ongoing updates to its information record (though this future date may indicate a database inconsistency) .
The compound has been assigned multiple identifiers across different chemical databases, facilitating its recognition and retrieval in scientific research. These database identifiers include commercial catalog numbers such as SC3041, DB-059853, and AKOS015839175, which may correspond to listings in commercial chemical suppliers' catalogs .
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